molecular formula C10H16N2S2 B8593134 4,9-Dithiadodecanedinitrile CAS No. 62508-37-6

4,9-Dithiadodecanedinitrile

Cat. No. B8593134
Key on ui cas rn: 62508-37-6
M. Wt: 228.4 g/mol
InChI Key: ZWRLRXAETFUOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984336

Procedure details

4,9-Dithiadodecanedinitrile was prepared according to the procedure of Example 1 using 1,4-butanedithiol (20.0 g; 0.16 moles), acrylonitrile (17.0 g; 0.32 moles) and benzyltrimethylammonium hydroxide (40% in methanol; 1 ml) as the catalyst.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:6])[CH2:2][CH2:3][CH2:4][SH:5].[C:7](#[N:10])[CH:8]=[CH2:9].[OH-].[CH2:12]([N+:19](C)(C)C)[C:13]1C=CC=C[CH:14]=1>>[C:12](#[N:19])[CH2:13][CH2:14][S:5][CH2:4][CH2:3][CH2:2][CH2:1][S:6][CH2:9][CH2:8][C:7]#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCS)S
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCSCCCCSCCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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